molecular formula C10H11N3O B3351066 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one CAS No. 330552-39-1

1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one

Cat. No. B3351066
CAS RN: 330552-39-1
M. Wt: 189.21 g/mol
InChI Key: ANOGVCAEEMWJSD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various biological and medicinal applications. This compound is also known as AMQ and is a derivative of quinoxaline. AMQ has shown promising results in scientific research, and its synthesis, mechanism of action, and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of AMQ is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and DNA synthesis. AMQ has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been suggested that AMQ may inhibit the growth of fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
AMQ has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been reported to have low cytotoxicity towards normal cells, making it a potential candidate for cancer treatment. AMQ has also been shown to have anti-inflammatory properties and could be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using AMQ in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, the limitations include its limited stability in solution and the need for further studies to understand its mechanism of action.

Future Directions

There are several future directions for the research on AMQ. One potential direction is to study its potential in combination therapy with other anticancer drugs. It would be interesting to investigate the synergistic effects of AMQ with other drugs and determine the optimal dosage and treatment regimen. Another direction is to study the pharmacokinetics and pharmacodynamics of AMQ in animal models and humans to determine its safety and efficacy as a drug candidate. Finally, further studies are needed to understand the mechanism of action of AMQ and its potential in treating other diseases such as inflammatory and infectious diseases.
Conclusion:
In conclusion, 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one is a promising chemical compound with potential applications in various biological and medicinal fields. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has shown promising results in inhibiting the growth of cancer cells and fungi. Further research is needed to fully understand its potential and limitations as a drug candidate.

Scientific Research Applications

AMQ has been studied for its potential in various biological and medicinal applications. It has been reported to have antimicrobial, antifungal, and anticancer properties. AMQ has shown promising results in inhibiting the growth of cancer cells, and it has been suggested as a potential drug candidate for cancer treatment. In addition, AMQ has also shown potential in treating fungal infections and could be used as a fungicide.

properties

IUPAC Name

1-(aminomethyl)-3-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-10(14)13(6-11)9-5-3-2-4-8(9)12-7/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOGVCAEEMWJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668336
Record name 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330552-39-1
Record name 1-(Aminomethyl)-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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